molecular formula C26H25ClN2O5 B2636301 N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide CAS No. 1241628-49-8

N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide

Cat. No.: B2636301
CAS No.: 1241628-49-8
M. Wt: 480.95
InChI Key: NLMVFWHDQGONSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .

Scientific Research Applications

Antibacterial and Antifungal Agents

Azetidinone derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed activity against a range of bacterial strains such as E. coli, S. aureus, K. pneumoniae, P. aeruginosa, and fungal strains including C. albicans, A. niger, and A. flavus. The presence of specific substituents, such as the p-dimethylaminophenyl group, has been found to enhance these activities, indicating the potential for structural optimization to improve biological efficacy (Kumar et al., 2013).

Anticancer and Anti-inflammatory Potential

While the direct anticancer and anti-inflammatory potential of N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide is not detailed in the available literature, related compounds have been investigated for such activities. For instance, derivatives of azetidinone and related scaffolds have been synthesized and evaluated for their anti-inflammatory activity, with several compounds showing significant effects in this regard (Sunder & Maleraju, 2013). This suggests a possible avenue for the investigation of the specified compound's potential in similar biological applications.

Molecular Docking and Structure-Activity Relationships

The structural and physicochemical characteristics of azetidinone derivatives have been analyzed through QSAR (Quantitative Structure-Activity Relationship) studies and molecular docking to understand their interaction with biological targets. These studies help in identifying the contributions of various substituents to the compound's biological activity, providing insights into how structural modifications could enhance desired effects (Desai et al., 2008).

Properties

IUPAC Name

N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O5/c1-16(30)28-19-9-4-7-17(13-19)15-29-23(21-11-6-12-22(32-2)24(21)33-3)25(26(29)31)34-20-10-5-8-18(27)14-20/h4-14,23,25H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMVFWHDQGONSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN2C(C(C2=O)OC3=CC(=CC=C3)Cl)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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